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Peficitinib Long-Term Safety and Tolerability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Peficitinib	
Cat. No.:	B8058424	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term safety and tolerability of **Peficitinib**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental and clinical research.

Frequently Asked Questions (FAQs) General Safety Profile

Q1: What is the overall long-term safety profile of **Peficitinib**?

Peficitinib has been shown to have an acceptable safety and tolerability profile in clinical trials lasting up to 7 years.[1][2] Most treatment-emergent adverse events (TEAEs) reported were of mild to moderate severity.[1][3] Pooled data from multiple studies indicate that the incidence of adverse events (AEs), serious adverse events (SAEs), and discontinuations due to AEs are similar between patients receiving 100 mg/day and 150 mg/day doses of **Peficitinib**.[2] Longterm administration has not shown a dose or temporal dependency for adverse events.

Q2: What are the most common adverse events observed with long-term **Peficitinib** treatment?

The most frequently reported TEAEs in long-term studies include nasopharyngitis, herpes zoster, and aggravation of rheumatoid arthritis. In a long-term extension study with a mean treatment duration of 32 months, nasopharyngitis was reported in 47.0% of patients and herpes



zoster in 17.3% of patients. Another interim analysis reported nasopharyngitis in 39.7% and herpes zoster in 11.7% of patients.

Adverse Events of Special Interest

Q3: What is the risk of serious infections associated with long-term Peficitinib use?

Serious infections are an important consideration with Janus kinase (JAK) inhibitors. Pooled safety data from Phase 2 and 3 studies show an incidence rate of serious infections of 2.9 per 100 patient-years for **Peficitinib**, compared to 0.0 for placebo. Another analysis reported an incidence rate of 2.3 per 100 patient-years. There was no apparent dose-dependent increase in serious infections between the 100 mg and 150 mg daily doses.

Q4: Is there an increased risk of herpes zoster with **Peficitinib**?

Yes, an increased incidence of herpes zoster has been observed. In a long-term extension study, herpes zoster was one of the most common TEAEs, with an incidence of 17.3%. The incidence rate of herpes zoster-related disease was found to be numerically higher with increasing doses of **Peficitinib**. Pooled data showed a higher incidence rate of herpes zoster-related disease for **Peficitinib** (5.7 per 100 patient-years) compared to placebo (2.3 per 100 patient-years).

Q5: What is the long-term risk of malignancy associated with **Peficitinib**?

Malignancies have been reported in patients receiving **Peficitinib**. A pooled analysis of Phase 3 studies showed an incidence rate for malignancies (excluding non-melanoma skin cancer) of 0.6 per 100 patient-years for **Peficitinib**, which was comparable to the placebo group's rate of 1.2 per 100 patient-years.

Q6: Have any cases of venous thromboembolism (VTE) been reported?

VTE is a known risk associated with some JAK inhibitors. In pooled data from Phase 2 and 3 studies of **Peficitinib**, the incidence rate of VTE was low, at 0.1 per 100 patient-years.

Laboratory Abnormalities

Q7: What laboratory parameters should be monitored during long-term **Peficitinib** studies?



Changes in hematological and biochemical parameters have been associated with **Peficitinib** treatment. Key parameters to monitor include:

- Blood Creatine Phosphokinase (CPK): Increased blood CPK has been reported as a common adverse event.
- · Lipids: Changes in lipid profiles may occur.
- Liver Enzymes: Monitoring of liver function is recommended.
- Complete Blood Count: Decreased neutrophils have been observed.

Troubleshooting Guides

Scenario 1: A patient in a long-term study develops a serious infection.

- Immediate Action: Temporarily discontinue **Peficitinib** treatment.
- Diagnosis and Treatment: Initiate appropriate diagnostic tests to identify the pathogen and start targeted antimicrobial therapy.
- Risk Assessment: Evaluate the patient's overall health status and risk factors for infection.
- Re-challenge Decision: Once the infection has resolved, carefully consider the risks and benefits of resuming **Peficitinib**. A dose reduction may be considered.

Scenario 2: A patient reports symptoms of herpes zoster (shingles).

- Confirmation: Confirm the diagnosis of herpes zoster.
- Treatment Interruption: Consider interrupting Peficitinib treatment until the herpes zoster episode resolves.
- Antiviral Therapy: Initiate appropriate antiviral treatment for herpes zoster.
- Resumption of Peficitinib: Peficitinib may be resumed after the resolution of the herpes zoster infection.



Data Presentation

Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in a Long-Term Extension Study

Adverse Event	Peficitinib 50 mg/day (n=36)	Peficitinib 100 mg/day (n=543)	Peficitinib 150 mg/day (n=264)	Overall (N=843)
Nasopharyngitis	50.0%	45.9%	48.9%	47.0%
Herpes Zoster	8.3%	15.3%	22.7%	17.3%
Rheumatoid Arthritis	N/A	N/A	N/A	16.1%

Table 2: Incidence Rates (IR) of Adverse Events of Special Interest (per 100 Patient-Years)

Adverse Event of Special Interest	Peficitinib (IR [95% CI])	Placebo (IR [95% CI])
Serious Infections	2.7 (2.1, 3.4)	0.0
Herpes Zoster-related Disease	7.3 (6.2, 8.6)	2.3 (0.6, 9.4)
Malignancies	1.2 (0.9, 1.8)	1.2 (0.2, 8.3)
Venous Thromboembolism	0.1 (0.0, 0.5) (100mg) / 0.1 (0.0, 0.9) (150mg)	N/A

Experimental Protocols

Protocol: Safety Monitoring in a Long-Term Peficitinib Clinical Trial

This protocol outlines the safety monitoring procedures adapted from various **Peficitinib** clinical trials.

• Patient Population: Patients with moderate to severe rheumatoid arthritis who have completed a prerequisite **Peficitinib** study (e.g., a Phase 2b or Phase 3 trial).



Inclusion/Exclusion Criteria: Patients must meet the specific inclusion and exclusion criteria
of the long-term extension study, which typically involves having completed the preceding
trial without significant safety issues.

• Dosing Regimen:

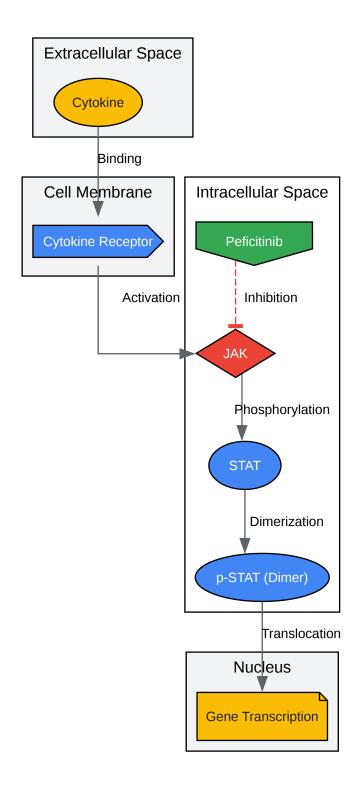
- Patients typically start on a dose of 50 mg or 100 mg of **Peficitinib** administered orally once daily.
- Dose adjustments (e.g., increase to 150 mg/day for insufficient response or reduction to 50 mg/day for safety concerns) are permitted at the investigator's discretion based on predefined criteria such as the 28-joint Disease Activity Score (DAS28).

Safety Assessments:

- Adverse Event Monitoring: Treatment-emergent adverse events (TEAEs) are recorded at each study visit. The severity and relationship to the study drug are assessed by the investigator.
- Laboratory Tests: Hematology, clinical chemistry, and urinalysis are performed at regular intervals (e.g., every 4-12 weeks).
- Vital Signs: Blood pressure, heart rate, and temperature are measured at each visit.
- Physical Examinations: A complete physical examination is conducted periodically.
- Data Analysis: The incidence of AEs, SAEs, and AEs of special interest are calculated. For long-term studies, incidence rates per 100 patient-years are often determined.

Visualizations

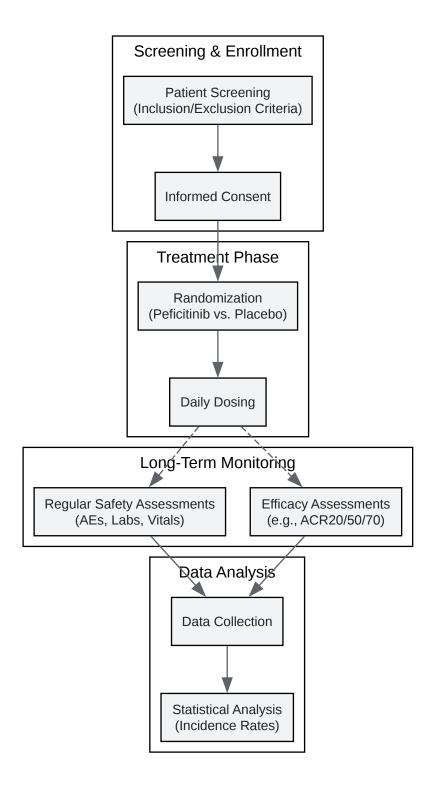




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Caption: **Peficitinib** inhibits the JAK-STAT signaling pathway.





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- To cite this document: BenchChem. [Peficitinib Long-Term Safety and Tolerability: A Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8058424#long-term-safety-and-tolerability-of-peficitinib]

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